![molecular formula C13H18Cl2N4O2 B1315871 tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1155306-28-7](/img/structure/B1315871.png)
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . N-Boc piperazine and its simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .Scientific Research Applications
Antibacterial Agent Development
This compound has been investigated for its potential use as an antibacterial agent. Studies have shown that derivatives of this molecule can be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . The dichloropyrimidinyl moiety of the compound is particularly of interest due to its potential to disrupt bacterial DNA synthesis.
Future Directions
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that “tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate” and its derivatives could be further explored for their potential biological activities.
properties
IUPAC Name |
tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLJGSQRQHRPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561917 |
Source
|
Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1155306-28-7 |
Source
|
Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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